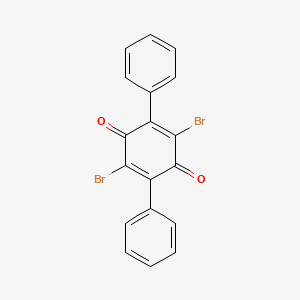

p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-

Description

Significance of p-Benzoquinone Derivatives in Contemporary Chemical Science

The p-benzoquinone scaffold is a fundamental structural motif present in a vast array of natural and synthetic compounds. academicjournals.org Its inherent reactivity and electronic properties make it a versatile building block in organic synthesis and materials science. sigmaaldrich.comnih.gov Derivatives of p-benzoquinone are integral to various applications, serving as key intermediates in the synthesis of dyes, and as components in the development of conducting polymers. chemicalbook.comacs.org The core structure, a six-membered ring with two ketone functionalities in a para arrangement, allows for a range of chemical transformations, including addition and substitution reactions, which in turn enables the fine-tuning of its electronic and steric characteristics. academicjournals.orgnih.gov This adaptability has led to the exploration of p-benzoquinone derivatives in diverse fields, underscoring their importance in contemporary chemical science. academicjournals.orgsigmaaldrich.com

Overview of Halogenated and Aryl-Substituted Quinone Research Landscape

The introduction of halogen and aryl substituents onto the p-benzoquinone ring dramatically influences its chemical behavior. Halogenation, particularly with bromine and chlorine, is a common strategy to modify the redox potential and reactivity of the quinone system. nih.gov Halogenated quinones are often used as starting materials for further functionalization. academicjournals.org For instance, bromanil (B121756) (tetrabromo-p-benzoquinone) is a common precursor for the synthesis of more complex, substituted benzoquinones through nucleophilic substitution reactions. academicjournals.org

Aryl-substituted quinones, on the other hand, introduce extended π-systems, which can significantly impact the molecule's electronic and photophysical properties. The addition of phenyl groups, for example, can lead to compounds with interesting charge-transfer characteristics and potential applications in organic electronics. lookchem.com Research in this area has explored the synthesis of aryl-substituted quinones through various methods, including palladium-catalyzed cross-coupling reactions. lookchem.com The combination of both halogen and aryl substituents on the same p-benzoquinone core creates a molecule with a unique combination of properties, making it a target of interest for synthetic chemists and materials scientists.

Rationale for Comprehensive Investigation of p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-

The compound p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- emerges as a compelling subject for detailed study due to its unique substitution pattern. It combines the electron-withdrawing effects of two bromine atoms with the extended conjugation provided by two phenyl groups. This specific arrangement suggests a molecule with tailored electronic properties, potentially making it a valuable component in the design of novel charge-transfer complexes or functional organic materials.

The rationale for a thorough investigation is built upon the known characteristics of its structural relatives. The parent compound, 2,5-diphenyl-p-benzoquinone, is recognized as a key intermediate in the synthesis of various organic molecules, including some with biological relevance. lookchem.com The presence of bromine atoms, as seen in other dibromo-substituted quinones, is known to enhance reactivity and modify electronic properties. academicjournals.org Therefore, a systematic study of p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- is warranted to elucidate its fundamental chemical and physical properties, explore its reactivity, and assess its potential for applications in materials science and synthetic chemistry. The lack of extensive literature on this specific compound presents an opportunity for new discoveries in the field of highly substituted quinones.

Interactive Data Table: Physicochemical Properties of p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- nih.gov

| Property | Value |

| IUPAC Name | 2,5-dibromo-3,6-diphenylcyclohexa-2,5-diene-1,4-dione |

| Molecular Formula | C₁₈H₁₀Br₂O₂ |

| Molecular Weight | 418.1 g/mol |

| CAS Number | 28293-39-2 |

| Computed XLogP3 | 5.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Interactive Data Table: Properties of Related Benzoquinone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| 2,5-Diphenyl-p-benzoquinone | 844-51-9 | C₁₈H₁₂O₂ | 260.29 | Aryl-substituted precursor lookchem.com |

| Bromanilic acid | 4370-59-6 | C₆H₂Br₂O₄ | 297.89 | Dihydroxy-dibromo analog nist.gov |

| 2,5-Dibromo-1,4-benzoquinone | 1633-14-3 | C₆H₂Br₂O₂ | 265.89 | Dibromo-substituted core nih.gov |

| 2,5-Dichloro-3,6-diphenyl-p-benzoquinone | 24909-17-9 | C₁₈H₁₀Cl₂O₂ | 329.18 | Dichloro-diphenyl analog epa.gov |

Structure

3D Structure

Properties

CAS No. |

28293-39-2 |

|---|---|

Molecular Formula |

C18H10Br2O2 |

Molecular Weight |

418.1 g/mol |

IUPAC Name |

2,5-dibromo-3,6-diphenylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C18H10Br2O2/c19-15-13(11-7-3-1-4-8-11)17(21)16(20)14(18(15)22)12-9-5-2-6-10-12/h1-10H |

InChI Key |

XVLOXELMPOZKBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)Br)C3=CC=CC=C3)Br |

Origin of Product |

United States |

Electronic Structure and Spectroscopic Characterization of P Benzoquinone, 2,5 Dibromo 3,6 Diphenyl

Utilization of Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic techniques are indispensable tools in modern chemistry for probing the structure of molecules at an atomic level. Each method provides a unique piece of the structural puzzle, and together they allow for the comprehensive characterization of compounds such as p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. For the p-benzoquinone core, the most prominent vibrations are the C=O and C=C stretching modes. scispace.com In unsubstituted p-benzoquinone, these fundamentals are found in the 1640-1680 cm⁻¹ range. scispace.com The symmetric and antisymmetric carbonyl stretching frequencies are key identifiers. scispace.com

For p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-, the substitution pattern significantly influences the vibrational spectrum. The presence of electron-withdrawing bromine atoms and conjugating phenyl groups on the quinoid ring alters the electronic environment and bond strengths. The C=O stretching frequency in p-benzoquinone is observed around 1655 cm⁻¹. utwente.nl The introduction of substituents is expected to shift this value. The heavy bromine atoms are anticipated to lower the frequency of adjacent C-Br vibrational modes, while the phenyl groups will introduce characteristic aromatic C-H and C=C stretching and bending vibrations.

While a specific, complete spectrum for 2,5-dibromo-3,6-diphenyl-p-benzoquinone is not widely published, the expected key vibrational frequencies can be inferred from data on related compounds.

Table 1: Predicted Key Vibrational Frequencies for p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Reference Compound / Note |

|---|---|---|---|

| C=O | Symmetric/Antisymmetric Stretch | 1640 - 1680 | Based on p-benzoquinone. scispace.comutwente.nl |

| C=C (Quinone) | Symmetric Stretch | 1640 - 1680 | Coupled with C=O stretch. scispace.com |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Characteristic of phenyl groups. |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Characteristic of phenyl groups. |

This table is predictive and based on characteristic group frequencies and data from analogous compounds.

NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-, there are no protons directly attached to the quinone ring. Therefore, the ¹H NMR spectrum is expected to be dominated by signals from the two phenyl groups. Due to the symmetry of the molecule, the two phenyl groups are chemically equivalent. The protons on these rings would likely appear as a complex multiplet in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns would depend on the rotational dynamics of the phenyl rings and their electronic interaction with the quinone system.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-, several distinct signals are expected. Based on data for analogous compounds like 2,5-diphenyl-p-benzoquinone and 2,5-dibromo-1,4-benzoquinone, the chemical shifts can be predicted. chemicalbook.comchemicalbook.com The carbonyl carbons (C=O) of the quinone are expected to be the most downfield, typically appearing above 180 ppm. The carbons of the quinone ring attached to bromine (C-Br) and the phenyl groups (C-Ph) will have distinct shifts, as will the carbons within the phenyl rings themselves.

Table 2: Predicted ¹³C NMR Chemical Shifts for p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Reference Compound / Note |

|---|---|---|

| Carbonyl (C=O) | > 180 | Based on p-benzoquinone derivatives. chemicalbook.comchemicalbook.com |

| Quinone C-Br | ~140 | Based on 2,5-dibromo-1,4-benzoquinone. chemicalbook.com |

| Quinone C-Ph | ~145-150 | Based on 2,5-diphenyl-p-benzoquinone. chemicalbook.com |

| Phenyl C-ipso | ~130-135 | Carbon attached to the quinone ring. |

This table is predictive and based on data from analogous compounds. Actual values may vary.

UV-Visible spectroscopy probes the electronic transitions within a molecule. The p-benzoquinone core is a chromophore that exhibits characteristic absorptions in the UV-Vis range. Unsubstituted p-benzoquinone has absorption bands corresponding to n→π* and π→π* transitions. nist.govconicet.gov.ar

The introduction of two phenyl substituents into the quinone ring extends the conjugated π-system. This extension is known to cause a bathochromic (red) shift in the absorption maxima, meaning the compound will absorb light at longer wavelengths compared to the unsubstituted parent. The bromine atoms, through their inductive electron-withdrawing effect and participation via lone pairs, will also modulate the electronic transitions. The UV-Vis spectrum of p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- is therefore expected to show strong absorptions in the near-UV and possibly the visible region, making the compound colored. While specific absorption maxima are not documented, studies on related diarylamino-dibromo-benzoquinones show strong absorptions above 300 nm. academicjournals.org

Fluorescence properties for simple benzoquinones are often weak due to efficient non-radiative decay pathways. However, the introduction of rigid, bulky substituents can sometimes enhance fluorescence quantum yields. researchgate.net A detailed photophysical study would be required to determine the fluorescence efficiency and excited-state lifetime of this specific compound.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-, the molecular formula is C₁₈H₁₀Br₂O₂. nih.gov

The high-resolution mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). The monoisotopic mass of the molecular ion [M]⁺ is calculated to be 417.9048 Da. nih.gov

Analysis of the fragmentation pattern can help confirm the structure. Common fragmentation pathways for quinones include the loss of carbon monoxide (CO) molecules. For this compound, the loss of bromine atoms (Br•) would also be a highly probable fragmentation step.

Table 3: Mass Spectrometry Data for p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-

| Parameter | Value | Source / Note |

|---|---|---|

| Molecular Formula | C₁₈H₁₀Br₂O₂ | nih.gov |

| Molecular Weight | 418.1 g/mol | nih.gov |

| Monoisotopic Mass | 417.9048 Da | nih.gov |

Theoretical and Computational Analysis of Electronic Configuration

Computational chemistry provides a powerful complement to experimental data, offering insights into the electronic structure and properties that can be difficult to measure directly.

Frontier Molecular Orbital (FMO) theory is central to understanding the electronic properties and reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic transitions and chemical stability.

For p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-, the electronic structure is a blend of the properties of its constituent parts. The p-benzoquinone core is an electron acceptor, which is reflected in a low-lying LUMO. The phenyl substituents, when conjugated with the quinone ring, act as electron-donating groups, raising the energy of the HOMO. The bromine atoms are inductively electron-withdrawing but can also donate electron density through their p-orbitals (mesomeric effect).

The net effect of these substituents is a significant reduction of the HOMO-LUMO gap compared to unsubstituted p-benzoquinone. A smaller HOMO-LUMO gap corresponds to the molecule requiring less energy to promote an electron from the ground state to the first excited state. This theoretical observation is consistent with the bathochromic (red) shift predicted for the UV-Vis absorption spectrum. Computational studies on related p-benzoquinone radical ions have highlighted the complex interplay of orbitals that defines their electronic structure, a principle that applies to the neutral molecule as well. scispace.com A precise calculation of the HOMO and LUMO energy levels for p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- would require dedicated quantum chemical calculations.

Charge Distribution and Molecular Electrostatic Potential Mapping

The MEP is a valuable tool for predicting the reactive behavior of a molecule, as it illustrates the regions of positive and negative electrostatic potential. In a hypothetical MEP map of p-benzoquinone, 2,5-dibromo-3,6-diphenyl-, one would anticipate the following features:

Negative Potential (Red/Yellow): The regions of highest electron density would be concentrated around the two oxygen atoms of the quinone ring. This is due to the high electronegativity of oxygen, which draws electron density towards itself, creating nucleophilic sites.

Positive Potential (Blue): The regions of lowest electron density, or positive potential, would likely be located on the hydrogen atoms of the phenyl rings and in the vicinity of the bromine atoms. The electron-withdrawing nature of the bromine atoms would contribute to a more positive potential on the adjacent carbon atoms of the quinone ring.

Neutral Potential (Green): The carbon atoms of the phenyl rings would exhibit a more neutral potential, although this would be influenced by their substitution pattern.

A Mulliken charge analysis, a computational method to assign partial charges to individual atoms, would provide quantitative insight into the charge distribution. Based on the electronegativities of the atoms present, a predicted Mulliken charge distribution is presented in the table below. It is important to note that these are hypothetical values for illustrative purposes, as specific computational studies on this molecule were not found.

Table 1: Predicted Mulliken Charge Distribution in p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-

| Atom | Predicted Mulliken Charge (arbitrary units) |

|---|---|

| O (carbonyl) | -0.5 to -0.7 |

| C (carbonyl) | +0.4 to +0.6 |

| C-Br | +0.1 to +0.3 |

| Br | -0.1 to -0.2 |

| C (phenyl, attached to quinone) | +0.1 to +0.2 |

| C (phenyl, other) | -0.05 to +0.05 |

| H (phenyl) | +0.1 to +0.2 |

Impact of Bromine and Phenyl Substituents on Electronic Properties

The electronic properties of the p-benzoquinone core are significantly modulated by the presence of the bromine and phenyl substituents. These groups exert both inductive and resonance effects, which alter the electron density distribution and reactivity of the molecule.

The bromine atoms are highly electronegative and thus exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the quinone ring, making it more electrophilic. The C-Br bonds are polarized, with the bromine atoms bearing a partial negative charge and the adjacent carbon atoms a partial positive charge. This increased electrophilicity at the carbon atoms of the quinone ring makes them more susceptible to nucleophilic attack.

The phenyl substituents , on the other hand, can exert both an inductive effect and a resonance effect. The inductive effect of a phenyl group is generally considered to be weakly electron-withdrawing. However, the resonance effect (+M or -M) depends on the relative orientation of the phenyl rings with respect to the benzoquinone core. If the phenyl rings are coplanar with the quinone ring, they can donate electron density into the ring via resonance, which would counteract the deactivating effect of the bromine atoms. Conversely, if the phenyl rings are twisted out of the plane of the quinone ring due to steric hindrance, their resonance contribution will be diminished, and their electron-withdrawing inductive effect will dominate.

Table 2: Summary of Substituent Effects on the Electronic Properties of the p-Benzoquinone Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Impact on Ring Electron Density |

|---|---|---|---|

| Bromine (Br) | Strongly electron-withdrawing (-I) | Weakly electron-donating (+M) | Decrease (Deactivating) |

| Phenyl (C6H5) | Weakly electron-withdrawing (-I) | Can be electron-donating (+M) or withdrawing (-M) depending on conformation | Dependent on conformation, likely a net deactivating effect in this substituted system |

Redox Chemistry and Electron Transfer Mechanisms Involving P Benzoquinone, 2,5 Dibromo 3,6 Diphenyl

Electrochemical Characterization of Substituted p-Benzoquinones

The electrochemical properties of p-benzoquinones are highly tunable through the modification of substituents on the quinone ring. The nature of these substituents—whether they are electron-donating or electron-withdrawing—directly impacts the redox potentials of the molecule. mdpi.com Electron-withdrawing groups, such as the bromine atoms in p-benzoquinone, 2,5-dibromo-3,6-diphenyl-, generally make the quinone easier to reduce by stabilizing the resulting anion, thus shifting the reduction potential to more positive values. mdpi.com

Cyclic voltammetry (CV) is a principal technique used to investigate the redox behavior of substituted p-benzoquinones. oup.com This method provides critical data on reduction and oxidation potentials, the reversibility of electron transfer events, and the stability of the species formed. mdpi.comnih.gov For many p-benzoquinones, CV reveals two successive one-electron reduction steps. The first reduction produces a semiquinone radical anion, and the second yields the hydroquinone (B1673460) dianion. mdpi.com

Studies on various substituted p-benzoquinones have shown a clear, often linear, relationship between their first reduction potentials (E₁red) and the electronic properties of the substituents, commonly quantified by Hammett substituent constants. oup.com This correlation allows for the prediction of electrochemical behavior based on molecular structure. For instance, quinones with strong electron-donating groups exhibit more negative reduction potentials, while those with electron-withdrawing groups have more positive potentials. mdpi.comoup.com While specific CV data for 2,5-dibromo-3,6-diphenyl-p-benzoquinone is not detailed in the provided sources, the presence of two electron-withdrawing bromine atoms suggests it would have a relatively high (positive) reduction potential.

The table below, derived from studies on various p-benzoquinones, illustrates the effect of different substituents on their first and second reduction potentials as measured by cyclic voltammetry.

Table 1: Redox Potentials of Selected Substituted p-Benzoquinones

| Compound | Substituents | E₁red (V vs SCE) | E₂red (V vs SCE) |

|---|---|---|---|

| 1 | 2,5-dichloro | -0.18 | -0.99 |

| 2 | 2,5-dianilino | -0.58 | -1.41 |

| 3 | 2,5-dichloro-3,6-dianilino | -0.27 | -1.13 |

| 4 | tetraamino | -1.18 | -1.75 |

Data sourced from a study measuring redox properties under consistent conditions. oup.com

The fundamental redox reaction of p-benzoquinones involves a reversible two-electron, two-proton process that converts the quinone (an oxidized, non-aromatic dione) into its corresponding hydroquinone (a reduced, aromatic diol). jackwestin.comresearchgate.net

This process typically occurs in two distinct one-electron steps. mdpi.com

Quinone + e⁻ ⇌ Semiquinone radical anion

Semiquinone radical anion + e⁻ ⇌ Hydroquinone dianion

The stability of the intermediate semiquinone radical is influenced by several factors, including the nature of the ring substituents, solvent polarity, and pH. mdpi.com The electrode potential for the quinone/hydroquinone interconversion is directly dependent on the hydrogen ion concentration, a feature that has been utilized for measuring the pH of solutions. libretexts.org In cyclic voltammetry, this proton-coupled electron transfer is often observed as a single quasi-reversible wave, with a peak separation that can indicate the number of electrons and protons involved in the process. researchgate.netresearchgate.net

Role in Biological Electron Transport Systems (General Mechanisms)

Quinones are essential components of biological electron transport chains (ETCs), such as those in photosynthesis and cellular respiration. jackwestin.comnih.gov They function as mobile carriers of electrons and protons, linking large, membrane-embedded protein complexes. nih.govwikipedia.org The cytochrome bc₁ (in mitochondria) and cytochrome b₆f (in chloroplasts) complexes are homologous enzymes that oxidize quinol (the reduced form of quinone) and transfer electrons to the next carrier in the chain, such as cytochrome c or plastocyanin. nih.govnih.gov This process is coupled to the translocation of protons across the membrane, generating a proton-motive force for ATP synthesis. wikipedia.org

Substituted p-benzoquinones, particularly halogenated ones, are known to interact with cytochrome complexes, often acting as inhibitors by competing with the native quinone substrate. A well-studied analog, 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB), serves as a model for understanding these interactions. DBMIB is a potent inhibitor of the cytochrome b₆f complex. nih.gov

X-ray crystallography has revealed that DBMIB binds to the cytochrome b₆f complex at a specific site, which is peripheral to the main quinone-binding pocket (the Qp or Qo site) where the native plastoquinol is oxidized. nih.govnih.gov This binding site is located in a niche on the electrochemically positive (p-side) of the membrane, near heme b and about 19 Å from the Rieske iron-sulfur [2Fe-2S] cluster. nih.govnih.gov However, for inhibition to occur, the molecule must be near the [2Fe-2S] cluster. Evidence suggests a light-activated movement of the DBMIB molecule from its initial peripheral binding site to a more inhibitory position closer to the cluster, highlighting the labyrinthine pathways for quinone-like molecules within these complexes. nih.gov

Substituted p-benzoquinones like DBMIB are effective inhibitors because they block the oxidation of plastoquinol at the Qp site of the cytochrome b₆f complex. nih.govresearchgate.net This blockage interrupts the flow of electrons between Photosystem II and Photosystem I. researchgate.netnih.gov Studies have shown that DBMIB strongly inhibits electron transport to various acceptors like methyl viologen. researchgate.net

The inhibitory action prevents the transfer of electrons from the reduced quinol to the high-potential chain of the complex (the Rieske iron-sulfur protein and cytochrome f). whiterose.ac.uk By binding at or near the plastoquinone (B1678516) functional site, these inhibitors effectively halt the Q-cycle, a key mechanism for proton pumping. researchgate.netwhiterose.ac.uk Interestingly, some quinone analogs, including DBMIB, can also act as electron acceptors for Photosystem II under certain conditions, which can complicate the interpretation of their inhibitory effects. researchgate.net The binding affinity of DBMIB to the cytochrome b₆f complex is very high, with dissociation constants in the nanomolar range. nih.gov

Formation of Charge Transfer Complexes with Electron Donors

p-Benzoquinones, particularly those with electron-withdrawing substituents, are effective electron acceptors (π-acceptors) and can form charge-transfer (CT) complexes with various electron donor molecules. nih.govscienceopen.com These complexes are molecular associations where a fraction of an electronic charge is transferred from the donor to the acceptor. This interaction is a critical aspect of many chemical and pharmacological processes. nih.gov

The formation of a CT complex is typically characterized by the appearance of a new, often intense, absorption band in the UV-visible spectrum at a wavelength where neither the donor nor the acceptor absorbs individually. scienceopen.comasianpubs.org This new band corresponds to the energy required for an electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. scienceopen.com

Spectrophotometric studies on complexes between quinones like 2,6-dichloro-p-benzoquinone or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and various donors (such as phenols or amines) have been used to determine the stoichiometry and stability of these complexes. nih.govasianpubs.org The stoichiometry is often 1:1, as determined by methods like Job's plot. asianpubs.orgresearchgate.net The stability constants (K_CT) and thermodynamic parameters of these non-covalent interactions can be calculated from the spectroscopic data, providing insight into the strength of the complex. scienceopen.comasianpubs.org Given its electron-deficient quinone ring, p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- is expected to readily form such charge-transfer complexes with suitable electron donors.

Spectroscopic Signatures of Charge Transfer Bands

A thorough review of scientific literature did not yield specific studies detailing the spectroscopic signatures of charge-transfer (CT) bands for complexes involving p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- as the electron acceptor. While the formation of colored CT complexes is a hallmark of quinone chemistry when mixed with electron donors, specific data on the absorption maxima (λmax) for this particular compound are not available in the searched databases.

Quantitative Determination of Complex Stoichiometry (e.g., Job's Method, Benesi-Hildebrand Equation)

There is no available research in the accessed scientific literature that applies methods such as Job's method of continuous variation or the Benesi-Hildebrand equation to quantitatively determine the stoichiometry of charge-transfer complexes formed with p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-. Consequently, experimental determination of the donor-acceptor ratio for its complexes remains uncharacterized.

Evaluation of Energetic Parameters and Stability of Charge Transfer Complexes

Specific energetic and thermodynamic parameters for charge-transfer complexes of p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-, such as association constants (KCT), molar extinction coefficients (εmax), and standard free energy changes (ΔG°), have not been reported in the available literature. Such data is essential for quantifying the stability and strength of these complexes.

Mechanisms of Oxidative-Reductive Cyclical Processes and Radical Formation

The capacity of p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- to participate in oxidative-reductive processes is defined by its electrochemical reduction potentials. In aprotic solvents, quinones typically undergo two sequential one-electron reductions. The first reduction forms a stable semiquinone radical anion (Q•−), and the second forms the dianion (Q²⁻).

The half-wave potentials for these two distinct electron transfer steps have been documented for p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-. nsf.gov The first reduction potential (E½(Q/Q•−)) corresponds to the formation of the semiquinone radical, a crucial intermediate in many electron transfer chains. The second reduction potential (E½(Q•−/Q²⁻)) represents the subsequent reduction of this radical to a dianion. These separate, well-defined steps are characteristic of quinone electrochemistry in environments where protonation is not coupled to the electron transfer. nsf.gov

The specific half-wave potentials for p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- (CAS 28293-39-2) are presented below. nsf.gov

| Compound Name | CAS Number | First Reduction Potential (E½ (Q/Q•−)) [mV] | Second Reduction Potential (E½ (Q•−/Q²⁻)) [mV] |

|---|---|---|---|

| p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- | 28293-39-2 | -133 | -1029 |

These values are critical for understanding the thermodynamic feasibility of electron transfer to this quinone from various donors and indicate the relative stability of its semiquinone radical anion intermediate. nsf.gov

Structural Studies and Crystallography of P Benzoquinone, 2,5 Dibromo 3,6 Diphenyl

X-ray Diffraction Analysis of Solid-State Structures

Based on the structural motifs observed in similar halogenated and phenyl-substituted quinones, several types of intermolecular interactions would be expected to govern the crystal packing of p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-. These non-covalent interactions are fundamental to the supramolecular assembly and the resulting material properties.

Halogen Bonding: The bromine atoms on the quinone ring are potential halogen bond donors. They could interact with the carbonyl oxygen atoms of neighboring molecules, influencing the crystal packing in a directional manner.

π-π Stacking: The presence of two phenyl rings and the benzoquinone core provides ample opportunity for π-π stacking interactions. These interactions, involving the overlapping of π-orbitals of adjacent aromatic rings, are a major driving force in the self-assembly of planar aromatic molecules.

A related compound, 2,5-dibromo-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione, exhibits Br⋯O interactions in its crystal structure, forming supramolecular layers. It is plausible that p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- would display similar halogen bonding patterns.

The conformation of the molecule, particularly the torsion angles between the phenyl rings and the central benzoquinone ring, would be a key feature revealed by X-ray crystallography. These angles are determined by a balance between steric hindrance from the adjacent bromine atoms and carbonyl groups, and the electronic effects of conjugation. The degree of twisting of the phenyl groups out of the plane of the benzoquinone ring would directly impact the extent of π-conjugation across the molecule.

Interactive Data Table: Expected Torsion Angles in p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- (Hypothetical)

| Torsion Angle | Description | Expected Range (°) |

| C(ring)-C(ring)-C(phenyl)-C(phenyl) | Dihedral angle between the benzoquinone and phenyl rings | 30 - 60 |

Note: This data is hypothetical and awaits experimental verification.

Correlation between Molecular Structure and Observed Electronic/Redox Properties

The electronic and redox properties of quinones are intrinsically linked to their molecular structure. The presence of electron-withdrawing bromine atoms and potentially electron-donating or -withdrawing phenyl groups (depending on their orientation) would modulate the electron affinity and redox potential of the p-benzoquinone core. The planarity of the molecule, dictated by the torsion angles of the phenyl rings, would influence the extent of the π-conjugated system, which in turn affects the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the electronic absorption spectrum and redox behavior. A more planar conformation would generally lead to a smaller HOMO-LUMO gap.

Supramolecular Assembly and Self-Organization in Crystalline Networks

The interplay of the aforementioned intermolecular interactions—halogen bonding, π-π stacking, and van der Waals forces—would direct the self-organization of p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- molecules into a well-defined three-dimensional supramolecular architecture. The specific arrangement of molecules in the crystal lattice could lead to the formation of channels, layers, or other complex networks. Understanding this supramolecular assembly is key to designing materials with desired properties, such as charge transport characteristics for organic electronics.

Applications in Advanced Materials Science and Molecular Devices

Potential in Organic Electronics and Semiconductor Research

The development of high-performance organic semiconductors is a cornerstone of next-generation electronics, promising flexible, large-area, and low-cost devices. The properties of p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- make it a compelling candidate for investigation in this field.

Organic semiconductors are classified as p-type (hole-transporting) or n-type (electron-transporting). While high-performance p-type materials are relatively common, the development of stable, high-mobility n-type materials remains a significant challenge, limiting the advancement of complementary circuits that require both.

The inherent electron-accepting nature of the p-benzoquinone ring system provides a strong foundation for n-type behavior. This characteristic is further amplified by the presence of the two bromine atoms. As strongly electron-withdrawing halogens, they lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. A lower LUMO level facilitates the injection and transport of electrons, which is the defining characteristic of n-type semiconductors. The diphenyl substituents also play a role by influencing the solid-state packing and electronic structure, which can be fine-tuned to optimize charge transport properties.

Organic Field-Effect Transistors (OFETs): The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor used. researchgate.net This mobility is, in turn, governed by the degree of intermolecular electronic coupling, which is dictated by the solid-state packing of the molecules. The phenyl groups in p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- can promote π-π stacking interactions, creating pathways for efficient charge transport. The development of new organic semiconductors with high mobility is key to advancing OFET applications. researchgate.net While many high-mobility semiconductors are p-type, quinone-containing derivatives are explored for their n-type characteristics. researchgate.net

Organic Photovoltaics (OPVs): In OPV devices, a blend of an electron-donating and an electron-accepting material (a bulk heterojunction) is used to absorb light and generate charge. Upon photoexcitation, an exciton (B1674681) is formed in the donor material and must be dissociated at the donor-acceptor interface. The electron is transferred to the acceptor material and the hole remains on the donor. The strong electron-accepting properties of p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- make it a suitable candidate for the acceptor component in OPV blends. Its LUMO energy level, lowered by the bromo-substituents, can be matched with the Highest Occupied Molecular Orbital (HOMO) of a suitable donor polymer to ensure efficient charge separation.

Role in Photo-Induced Electron Transfer (PET) Systems

Photo-induced electron transfer (PET) is a fundamental process in both natural and artificial systems, including photosynthesis and photocatalysis. nih.govrsc.org The process involves the transfer of an electron from a photoexcited donor molecule to an electron acceptor. Quinones are frequently used as electron acceptors in model systems designed to mimic the photosynthetic reaction center due to their favorable reduction potentials and accessibility of multiple redox states. nih.govrsc.org

The p-benzoquinone core of 2,5-dibromo-3,6-diphenyl- makes it an excellent electron acceptor. When linked to a suitable photosensitizer (a chromophore that absorbs light, such as a porphyrin), it can participate in intramolecular PET. rsc.org Upon absorption of light, the photosensitizer becomes excited and transfers an electron to the quinone moiety, creating a charge-separated state. The efficiency and lifetime of this charge-separated state are critical for applications in solar energy conversion and molecular electronics. The bromo- and diphenyl- substituents can be used to modulate the redox potential and the electronic coupling between the donor and acceptor, thereby fine-tuning the PET process.

Development of Electrochromic and Redox-Active Polymeric Materials

Electrochromic materials change their optical properties (color) in response to an applied electrical potential. mdpi.com This phenomenon is rooted in the reversible redox reactions of the material. Conjugated polymers containing redox-active units are a major class of electrochromic materials. mdpi.com

Quinone derivatives are highly redox-active, capable of undergoing reversible two-electron, two-proton reduction to the corresponding hydroquinone (B1673460), often through a stable semiquinone radical anion intermediate. By incorporating p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- as a pendant group or directly into a polymer backbone, it is possible to create novel electrochromic and redox-active polymers. researchgate.netnih.gov The electrochemical switching between the quinone, semiquinone, and hydroquinone states would lead to significant changes in the polymer's electronic absorption spectrum, resulting in a visible color change. researchgate.net The stability, switching speed, and color contrast of such polymers could be tailored by modifying the polymer structure and the substituents on the quinone unit. nih.gov For example, polymers based on diaminodichlorobenzoquinone have been synthesized and studied for their electrochemical properties. mdpi.com

| Polymer Type | Potential Monomer Unit | Expected Electrochromic Transition |

| Pendant Quinone Polymer | Vinyl-functionalized p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- | Colorless/Yellow (Quinone State) ↔ Colored (Semiquinone/Hydroquinone State) |

| Main-Chain Quinone Polymer | Diamino-functionalized p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- | Dependent on conjugated backbone structure |

Exploration in Chemo- and Biosensing Platforms (General Principles)

The development of sensitive and selective sensors for chemical and biological analytes is a critical area of research. Sensing platforms often rely on a molecular recognition event being transduced into a measurable signal, such as an electrical or optical change.

The redox properties of p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- can be harnessed for sensing applications. The fundamental principle involves the interaction of a target analyte with the quinone unit, which modulates its electrochemical or optical properties.

Chemosensors: The phenyl groups on the quinone can be functionalized with specific recognition moieties designed to bind to a target chemical analyte. This binding event could alter the redox potential of the quinone, which can be detected electrochemically (e.g., via cyclic voltammetry).

Biosensors: For biosensing, the quinone can act as a redox label or mediator. For instance, it could be conjugated to an antibody or a DNA probe. When the probe binds to its target protein or complementary DNA strand, the local environment of the quinone changes, leading to a shift in its redox signal. This principle is used in some photoelectrochemical immunosensors, although for different target molecules. nih.gov Alternatively, the quinone can be used to monitor enzymatic reactions that produce or consume species that interact with the quinone's redox state.

Computational Chemistry and Theoretical Modeling of P Benzoquinone, 2,5 Dibromo 3,6 Diphenyl

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to predicting the ground-state behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure).

While specific DFT studies on this compound are not available in the reviewed literature, such calculations would yield data on bond lengths, bond angles, and dihedral angles. The electronic structure analysis would provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding its electronic properties.

Table 1: Hypothetical DFT-Calculated Ground State Properties for p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- (Note: The following data is illustrative of typical DFT outputs and is not based on published research for this specific compound.)

| Parameter | Value |

| Total Energy (Hartree) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Prediction of Spectroscopic Parameters and Chemical Reactivity

DFT calculations are also employed to predict spectroscopic data, which can be compared with experimental results for validation. For instance, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. These calculations would help assign specific vibrational modes, such as the C=O and C=C stretching of the quinone ring and vibrations associated with the phenyl and C-Br bonds.

Chemical reactivity descriptors, derived from the electronic structure, can also be calculated. Parameters like electronegativity, chemical hardness, and the Fukui function can be determined to predict the most likely sites for nucleophilic or electrophilic attack, offering a theoretical basis for the molecule's reactivity in chemical reactions. However, specific studies detailing these predictions for p-benzoquinone, 2,5-dibromo-3,6-diphenyl- are not found in the literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

To understand how p-benzoquinone, 2,5-dibromo-3,6-diphenyl- interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excited states. webofjournals.com This approach can predict the molecule's UV-Visible absorption spectrum by calculating the energies of vertical excitations from the ground state to various excited states and their corresponding oscillator strengths. webofjournals.com

A TD-DFT analysis would reveal the nature of the electronic transitions (e.g., n→π* or π→π*), which are critical for applications in materials science, such as organic electronics. For this molecule, transitions would likely involve the conjugated system extending across the benzoquinone core and the phenyl substituents. Despite the utility of this method for similar chromophores, specific TD-DFT studies focused on the excited state dynamics of p-benzoquinone, 2,5-dibromo-3,6-diphenyl- have not been identified in the surveyed literature.

Table 2: Hypothetical TD-DFT Excited State Properties for p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- (Note: This table illustrates typical TD-DFT outputs and is not based on published research for this specific compound.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | Data not available | Data not available | Data not available | Data not available |

| S2 | Data not available | Data not available | Data not available | Data not available |

| S3 | Data not available | Data not available | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a flexible molecule like p-benzoquinone, 2,5-dibromo-3,6-diphenyl-, MD simulations can explore its conformational landscape, particularly the rotation of the phenyl rings. This is crucial for understanding how the molecule might behave in solution or in a polymer matrix.

Furthermore, MD simulations of multiple molecules can shed light on intermolecular interactions, such as π-stacking between the quinone and phenyl rings and halogen bonding involving the bromine atoms. These interactions are vital for predicting the crystal packing and morphology of thin films, which influence the material's bulk properties. No dedicated MD simulation studies for p-benzoquinone, 2,5-dibromo-3,6-diphenyl- are currently available in published research.

Development of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to predict the biological activity or chemical properties of compounds based on their molecular structure. For a series of related benzoquinone derivatives, a QSAR/QSPR study could correlate computed molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) with experimentally measured activities or properties.

Developing such a model would require a dataset of multiple, structurally similar compounds with known properties. While this is a powerful predictive tool, the development of a specific QSAR or QSPR model that includes p-benzoquinone, 2,5-dibromo-3,6-diphenyl- has not been reported in the scientific literature.

Conclusion and Future Research Perspectives

Summary of Current Understanding and Research Gaps for p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-

p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-, with the chemical formula C₁₈H₁₀Br₂O₂, is a halogenated and arylated quinone derivative. nih.gov Its core structure consists of a p-benzoquinone ring substituted with two bromine atoms and two phenyl groups. nih.gov While fundamental properties can be computed, a significant portion of the experimental data for this specific compound remains to be established.

Current Understanding:

Molecular Structure: The IUPAC name for this compound is 2,5-dibromo-3,6-diphenylcyclohexa-2,5-diene-1,4-dione. nih.gov The molecule possesses a quinoid ring, which is known for its electron-accepting properties, flanked by two bromine atoms and two phenyl rings. The presence of these substituents is expected to significantly influence its electronic properties, steric hindrance, and crystal packing.

Physicochemical Properties: Computational data from resources like PubChem provide theoretical values for properties such as molecular weight (418.1 g/mol ), XLogP3 (5.1), and topological polar surface area (34.1 Ų). nih.gov These computed values offer a preliminary understanding of the molecule's characteristics.

Identified Research Gaps:

A thorough review of the scientific literature reveals a notable absence of dedicated research on p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-. The following are key areas where information is lacking:

Experimental Synthesis and Characterization: There are no published, optimized, and experimentally verified synthetic routes specifically for this compound. While general methods for the synthesis of substituted p-benzoquinones exist, their applicability and efficiency for this particular molecule have not been documented. academicjournals.orgsustech.edu

Spectroscopic Data: Comprehensive experimental spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra, are not available. This information is crucial for confirming the compound's structure and understanding its electronic transitions.

Crystal Structure and Molecular Geometry: No experimental crystallographic data has been reported. A definitive understanding of its solid-state packing, bond lengths, and bond angles, which are critical for predicting material properties, is therefore absent.

Electronic and Optical Properties: Experimental determination of the compound's HOMO/LUMO energy levels, electron affinity, ionization potential, and photophysical properties has not been performed.

Chemical Reactivity: Specific studies on the chemical reactivity of p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-, including its behavior in cycloaddition reactions and its potential for derivatization, are yet to be conducted.

Performance in Applications: Consequently, there is no experimental evidence of its performance in any of the potential applications, such as organic electronics or as a synthetic intermediate.

Identification of Unexplored Research Avenues and Persistent Challenges

The significant research gaps surrounding p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- highlight numerous unexplored avenues for investigation. However, these also present certain challenges.

Unexplored Research Avenues:

Systematic Synthesis and Optimization: Developing and optimizing a reliable synthetic protocol for this compound is a primary research avenue. This would involve exploring different starting materials and reaction conditions, such as the substitution reactions on a pre-existing quinone core or the oxidation of a suitably substituted hydroquinone (B1673460).

Comprehensive Characterization: A complete spectroscopic and crystallographic characterization is essential. This would provide the foundational data needed to understand its structure-property relationships.

Theoretical and Computational Modeling: In conjunction with experimental work, detailed theoretical calculations could predict its electronic structure, spectral properties, and reactivity, offering valuable insights for designing experiments.

Investigation of Redox Properties: The electron-accepting nature of the quinone core, modulated by the electron-withdrawing bromine atoms and the π-systems of the phenyl groups, suggests that a detailed electrochemical study of its redox behavior would be highly informative.

Exploration of Supramolecular Chemistry: The potential for non-covalent interactions, such as halogen bonding and π-π stacking, due to the bromine and phenyl substituents, opens up avenues for exploring its self-assembly and supramolecular chemistry.

Persistent Challenges:

Synthetic Accessibility: The synthesis of polysubstituted p-benzoquinones can be challenging due to issues with regioselectivity and the potential for side reactions. Achieving a high-yield synthesis of p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- may require multi-step procedures and careful purification.

Stability: The stability of the compound under various conditions (e.g., thermal, photochemical, and electrochemical) needs to be ascertained, as this is a critical factor for its practical application.

Prognosis for Novel Functional Materials and Molecular Systems Based on this Compound

Despite the current lack of dedicated research, the molecular architecture of p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- suggests a promising future for its application in the development of novel functional materials and molecular systems.

Organic Electronics: The combination of an electron-accepting quinone core and π-conjugated phenyl groups makes this compound a potential candidate for use as an n-type semiconductor in organic field-effect transistors (OFETs). The bromine atoms could further lower the LUMO energy level, facilitating electron injection and transport. Its derivatives could also be explored as components in organic solar cells or light-emitting diodes.

Redox-Active Materials: The inherent redox activity of the quinone unit makes it a candidate for applications in energy storage, such as in organic rechargeable batteries or as a redox mediator in catalytic cycles.

Supramolecular Assemblies: The presence of both halogen and aromatic substituents provides opportunities for directed self-assembly through halogen bonding and π-π stacking. This could be exploited to create well-ordered structures with anisotropic electronic or optical properties.

Precursor for Advanced Materials: p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- can serve as a versatile building block for the synthesis of more complex molecular architectures. The bromine atoms can be substituted via various cross-coupling reactions to introduce new functionalities, leading to the creation of novel dyes, pigments, or ligands for coordination chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.